3-[(Trifluoromethyl)sulphonyloxy]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridazin-3-yl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3S/c6-5(7,8)14(11,12)13-4-2-1-3-9-10-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBIAQKEPYUKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of 3-pyridazinyl triflate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Pyridazinyl Triflate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-pyridazinyl triflate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document delves into the theoretical principles governing its solubility in a range of organic solvents, from nonpolar to polar aprotic and protic systems. A detailed, step-by-step experimental protocol for determining the solubility profile is presented, designed to ensure accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of 3-pyridazinyl triflate for applications in synthesis, formulation, and process development.
Introduction: The Significance of 3-Pyridazinyl Triflate and its Solubility
3-Pyridazinyl triflate is a versatile synthetic intermediate characterized by a pyridazine ring functionalized with a trifluoromethanesulfonate (triflate) group. The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a recognized pharmacophore found in numerous bioactive molecules.[1] The triflate group is an excellent leaving group in nucleophilic substitution reactions, making 3-pyridazinyl triflate a valuable precursor for the synthesis of a diverse array of substituted pyridazines.[2][3]
The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical and biological systems.[4] In drug discovery and development, solubility profoundly impacts reaction kinetics, purification strategies, formulation design, and bioavailability. A well-defined solubility profile in different organic solvents is essential for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical transformations.
-
Purification and Crystallization: Selecting appropriate solvents for isolating and purifying the target compound.
-
Formulation Development: Designing stable and effective delivery systems for active pharmaceutical ingredients (APIs).
-
Predicting Biological Performance: Understanding how a compound will partition between aqueous and lipid environments in the body.
This guide will provide the foundational knowledge and practical methodology to establish a comprehensive solubility profile for 3-pyridazinyl triflate.
Theoretical Framework: Predicting the Solubility of 3-Pyridazinyl Triflate
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is determined by the presence and arrangement of polar functional groups and nonpolar hydrocarbon regions.[6]
Molecular Structure Analysis of 3-Pyridazinyl Triflate
To predict the solubility of 3-pyridazinyl triflate, we must first analyze its molecular structure:
-
Pyridazine Ring: The pyridazine ring is a polar aromatic system due to the presence of two electronegative nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors.
-
Triflate Group (-OTf): The trifluoromethanesulfonate group is highly polar and an exceptionally good leaving group.[2] The trifluoromethyl group is strongly electron-withdrawing.
The combination of the polar pyridazine ring and the highly polar triflate group suggests that 3-pyridazinyl triflate will exhibit a degree of polarity. However, the overall solubility will be a balance between these polar functionalities and the nonpolar aromatic ring.
Solvent Selection and Predicted Solubility
A range of organic solvents with varying polarities should be selected to establish a comprehensive solubility profile.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyridazine ring and the triflate group, 3-pyridazinyl triflate is expected to have low solubility in nonpolar solvents like hexane.[7][6]
-
Moderately Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents are likely to be more effective at dissolving 3-pyridazinyl triflate due to dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are anticipated to be good solvents for 3-pyridazinyl triflate. Their ability to engage in strong dipole-dipole interactions should facilitate the dissolution of the polar solute.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Polar protic solvents can act as hydrogen bond donors and acceptors. While the pyridazine nitrogens can accept hydrogen bonds, the overall solubility in protic solvents may be variable.[8] Miscibility with water is expected to be limited due to the organic scaffold, though some solubility is possible.[1]
Experimental Determination of Solubility
A systematic approach is required to experimentally determine the solubility of 3-pyridazinyl triflate. The following workflow and protocol provide a robust method for obtaining reliable data.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 3-pyridazinyl triflate.
Detailed Experimental Protocol
This protocol outlines the steps for determining the equilibrium solubility of 3-pyridazinyl triflate in a given solvent at a specific temperature (e.g., 25 °C).[9][10]
Materials:
-
3-Pyridazinyl Triflate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical instrument)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-pyridazinyl triflate to a series of vials. The amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of 3-pyridazinyl triflate of known concentrations.
-
Determine the concentration of 3-pyridazinyl triflate in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Hypothetical Solubility Data
The following table presents hypothetical solubility data for 3-pyridazinyl triflate in a range of organic solvents at 25 °C, based on the theoretical predictions. This data is for illustrative purposes and should be confirmed by experimental measurement.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility (mg/mL) |
| Hexane | 0.1 | Nonpolar | < 1 |
| Toluene | 2.4 | Nonpolar (Aromatic) | 1 - 5 |
| Dichloromethane | 3.1 | Moderately Polar Aprotic | 10 - 25 |
| Ethyl Acetate | 4.4 | Moderately Polar Aprotic | 25 - 50 |
| Acetone | 5.1 | Polar Aprotic | > 100 |
| Acetonitrile | 5.8 | Polar Aprotic | > 100 |
| Methanol | 5.1 | Polar Protic | 50 - 100 |
| Ethanol | 4.3 | Polar Protic | 25 - 50 |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | > 200 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 200 |
| Water | 10.2 | Polar Protic | 1 - 5 |
Discussion and Implications
The solubility profile of 3-pyridazinyl triflate is crucial for its practical application. The predicted high solubility in polar aprotic solvents like DMF and DMSO makes them excellent choices for reaction media.[7] For purification by crystallization, a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal. The limited solubility in nonpolar solvents can be exploited for precipitation and washing of the solid product.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 3-pyridazinyl triflate in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental methodology, researchers can obtain the critical data needed to effectively utilize this important synthetic intermediate in their work. The provided protocols and considerations are designed to ensure the generation of high-quality, reliable solubility data.
References
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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The Pivotal Role of Pyridazine Triflates in Modern Heterocyclic Chemistry: An In-depth Technical Guide
Introduction: The Pyridazine Scaffold and the Quest for Efficient Functionalization
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including a high dipole moment and hydrogen bond accepting capabilities, make it an attractive component in the design of novel therapeutics.[2] Pyridazine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[3][4][5] However, the efficient and versatile functionalization of the electron-deficient pyridazine core has historically presented a significant challenge for synthetic chemists. Traditional methods often rely on harsh reaction conditions or multi-step sequences, limiting the accessible chemical space for drug discovery and optimization.
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic and heteroaromatic molecules.[6] While halopyridazines have been utilized as coupling partners, their reactivity can be modest, often requiring forcing conditions or highly specialized catalyst systems.[1] This guide focuses on the emergence of pyridazine triflates as superior electrophilic partners in a range of palladium-catalyzed cross-coupling reactions. The trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups in organic synthesis, imbues the pyridazine ring with exceptional reactivity, enabling a broader scope of transformations under milder conditions. This guide will provide a comprehensive overview of the electronic properties of pyridazine triflates, their synthesis, and their application in key C-C and C-N bond-forming reactions, offering researchers, scientists, and drug development professionals a technical resource for leveraging these powerful building blocks.
Electronic Properties of Pyridazine Triflates: A Gateway to Enhanced Reactivity
The reactivity of pyridazine triflates in cross-coupling reactions is a direct consequence of the interplay between the inherent electronic nature of the pyridazine ring and the potent electron-withdrawing effect of the triflate group.
The pyridazine ring itself is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms.[7] This inherent electron deficiency facilitates the oxidative addition of a low-valent palladium catalyst to a carbon-leaving group bond, a critical step in the catalytic cycle of most cross-coupling reactions.[3]
The introduction of a triflate (-OTf) group, a superlative leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group and the ability of the triflate anion to delocalize its negative charge, further enhances the electrophilicity of the attached carbon atom.[8] This strong inductive effect significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine triflate, making it more susceptible to nucleophilic attack by the palladium(0) catalyst.[6][9]
Computational studies on related heteroaromatic systems provide insight into the electronic landscape of pyridazine triflates. Density Functional Theory (DFT) calculations and the resulting molecular electrostatic potential (MEP) maps visually represent the electron distribution within a molecule. For a pyridazine triflate, the MEP would show a significant region of positive potential (blue) on the carbon atom attached to the triflate group, indicating a high degree of electrophilicity at that site. This pronounced positive potential is a key driver for the initial oxidative addition step in palladium-catalyzed cross-coupling reactions.
The combination of the π-deficient pyridazine ring and the powerful electron-withdrawing triflate group makes pyridazine triflates highly reactive electrophiles, often surpassing the reactivity of their halo-pyridazine counterparts (chlorides and bromides).[1][10] This enhanced reactivity allows for cross-coupling reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader range of coupling partners, including those that are less nucleophilic.
Synthesis of Pyridazine Triflates: Activating the Pyridazinone Core
The most common and direct route to pyridazine triflates is through the triflation of the corresponding pyridazinones. Pyridazinones are readily synthesized via the condensation of 1,4-dicarbonyl compounds, such as γ-ketoacids or γ-ketoesters, with hydrazine or its derivatives.[11][12][13]
The conversion of the pyridazinone tautomer to the pyridazine triflate is typically achieved by treatment with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base. Pyridine or a hindered amine base like triethylamine is often used to neutralize the triflic acid byproduct. The reaction is generally performed at low temperatures (e.g., 0 °C to room temperature) in an inert aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE).
Caption: General workflow for the synthesis of pyridazine triflates.
Detailed Experimental Protocol: Synthesis of 6-Methyl-3-(trifluoromethanesulfonyloxy)pyridazine
This protocol is adapted from the work of Aldous et al. and provides a representative procedure for the synthesis of a pyridazine triflate.[1]
Materials:
-
6-Methyl-3(2H)-pyridazinone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 6-methyl-3(2H)-pyridazinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) dropwise.
-
After stirring for 10 minutes, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure 6-methyl-3-(trifluoromethanesulfonyloxy)pyridazine.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Pyridazine triflates are versatile electrophiles for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl and heteroaryl-aryl bonds. Pyridazine triflates have proven to be excellent substrates for this reaction, coupling with a variety of aryl- and heteroarylboronic acids and esters.[1] The enhanced reactivity of the triflate leaving group often allows for lower catalyst loadings and milder reaction conditions compared to the corresponding chloro- or bromopyridazines.[1][10]
Caption: General scheme for the Suzuki-Miyaura coupling of pyridazine triflates.
Table 1: Representative Suzuki-Miyaura Couplings of 6-Methyl-3-(trifluoromethanesulfonyloxy)pyridazine [1]
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 2 | 84 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 2 | 75 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 2 | 68 |
| 4 | 2-Furylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 2 | 54 |
Stille Coupling: Utilizing Organostannanes for C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, employing organostannanes as the nucleophilic partner. Pyridazine triflates also participate effectively in Stille couplings, particularly with electron-rich stannanes.[1]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the synthesis of aryl- and heteroaryl-alkynes. Aryl and heteroaryl triflates are well-established coupling partners in this reaction, and pyridazine triflates are no exception.[2][14] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines. While specific examples with pyridazine triflates are less common in the literature, the general reactivity of heteroaryl triflates in this transformation is well-documented.[5][9][15] The reaction involves the palladium-catalyzed coupling of an aryl or heteroaryl halide or triflate with a primary or secondary amine in the presence of a strong, non-nucleophilic base. The use of pyridazine triflates in this reaction would provide a direct route to aminopyridazine derivatives, which are important pharmacophores.
Caption: General scheme for the Buchwald-Hartwig amination of pyridazine triflates.
Heck Reaction: Vinylation of the Pyridazine Core
The Heck reaction allows for the coupling of an aryl or vinyl halide or triflate with an alkene to form a substituted alkene.[16] The use of pyridazine triflates in the Heck reaction provides a means to introduce vinyl groups onto the pyridazine scaffold, which can then be further functionalized.
Conclusion and Future Outlook
Pyridazine triflates have emerged as highly valuable and reactive intermediates in modern heterocyclic chemistry. Their enhanced electrophilicity, derived from the synergistic electronic effects of the pyridazine ring and the triflate leaving group, enables a wide range of palladium-catalyzed cross-coupling reactions to be performed under mild and efficient conditions. This has significantly expanded the toolkit available to medicinal chemists and materials scientists for the synthesis and functionalization of pyridazine-containing molecules.
The ability to readily access diverse libraries of substituted pyridazines through late-stage functionalization using pyridazine triflates as key building blocks will undoubtedly accelerate the discovery of new drug candidates and advanced materials. Future research in this area will likely focus on the development of even more active and robust catalyst systems for these transformations, the exploration of a wider range of coupling partners, and the application of these methodologies to the synthesis of increasingly complex and biologically relevant molecules. As the demand for novel heterocyclic compounds continues to grow, the importance of pyridazine triflates as versatile and powerful synthetic intermediates is set to increase.
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Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the Pyridazine Core via Triflate Intermediates
Introduction: The Enduring Significance of the Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in the design of novel therapeutics.[1] A diverse array of pyridazine-containing compounds have demonstrated significant biological activities, including but not limited to, cardiovascular, anti-inflammatory, and anticancer properties.[2][3] Consequently, the development of efficient and versatile synthetic methodologies for the regioselective functionalization of the pyridazine ring is of paramount importance to drug development professionals. This application note provides a comprehensive guide to the synthesis of 3-substituted pyridazines, leveraging the exceptional reactivity of pyridazinyl triflate intermediates in palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of Triflate Intermediates
While various methods exist for the synthesis of pyridazine derivatives, the use of triflate intermediates offers several distinct advantages.[1][4][5] Pyridazinyl triflates are readily prepared from the corresponding pyridazinones, which are often accessible through well-established synthetic routes.[3] The triflate group is a highly effective leaving group, facilitating a wide range of palladium-catalyzed cross-coupling reactions under relatively mild conditions. This versatility allows for the introduction of a diverse array of substituents at the 3-position of the pyridazine core, a crucial aspect for generating extensive structure-activity relationships (SAR) during lead optimization.
General Workflow: From Pyridazinone to 3-Substituted Pyridazine
The overall synthetic strategy involves a two-step sequence: the conversion of a 3-pyridazinone to its corresponding triflate, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired substituent.
Caption: General workflow for the synthesis of 3-substituted pyridazines.
Part 1: Preparation of Pyridazin-3-yl Triflates
The conversion of 3-pyridazinones to their corresponding triflates is a critical first step. This transformation is typically achieved using trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a suitable base.[6]
Experimental Protocol: Synthesis of a Representative Pyridazin-3-yl Triflate
Materials:
-
3-Pyridazinone (1.0 eq)
-
Trifluoromethanesulfonic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 3-pyridazinone and anhydrous dichloromethane.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add pyridine to the cooled solution, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of cold water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired pyridazin-3-yl triflate.
Note on Reagent Selection: While triflic anhydride is highly effective, Comins' reagent can be a milder alternative for sensitive substrates. The choice of base is also crucial, with pyridine being a common choice, though other non-nucleophilic bases can also be employed.[7]
Part 2: Palladium-Catalyzed Cross-Coupling of Pyridazin-3-yl Triflates
The true synthetic utility of pyridazin-3-yl triflates is realized in their application as versatile coupling partners in a variety of palladium-catalyzed cross-coupling reactions. This section will detail the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds at the 3-position of the pyridazine ring.
A. Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and pyridazinyl triflates are excellent substrates for this reaction.[6][8] This reaction allows for the introduction of a wide range of aryl, heteroaryl, and even some alkyl groups.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
-
Pyridazin-3-yl triflate (1.0 eq)
-
Aryl- or vinylboronic acid or ester (1.2-1.5 eq)
-
Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (3-5 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃ or K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, or DME)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add the pyridazin-3-yl triflate, boronic acid/ester, palladium catalyst, and solvent under an inert atmosphere.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the aqueous base and heat the reaction mixture to 80-100 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane | 75-95[9] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene | 80-98 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | DME/H₂O | 85-99 |
Table 1: Common conditions for Suzuki-Miyaura coupling of pyridazinyl triflates.
B. Sonogashira Coupling: Synthesis of 3-Alkynylpyridazines
The Sonogashira coupling provides a direct route to 3-alkynylpyridazines, which are valuable intermediates for further synthetic transformations and can also exhibit interesting biological properties.[10] This reaction involves the coupling of the pyridazinyl triflate with a terminal alkyne.[11]
Materials:
-
Pyridazin-3-yl triflate (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add the pyridazin-3-yl triflate, palladium catalyst, CuI, and solvent under an inert atmosphere.
-
Add the base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 70-90[12] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 75-95 |
Table 2: Representative conditions for Sonogashira coupling of pyridazinyl triflates.
C. Buchwald-Hartwig Amination: Accessing 3-Aminopyridazines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of 3-aminopyridazines from pyridazinyl triflates and a wide range of primary and secondary amines.[13][14][15]
Sources
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Nucleophilic substitution reactions of 3-[(Trifluoromethyl)sulphonyloxy]pyridazine
Topic: Nucleophilic Substitution Reactions of 3-[(Trifluoromethyl)sulphonyloxy]pyridazine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-[(Trifluoromethyl)sulphonyloxy]pyridazine (3-Pyridazinyl Triflate) represents a high-value electrophilic scaffold in medicinal chemistry. Unlike its chlorinated counterparts, the triflate moiety (–OTf) offers superior leaving group ability (
These protocols are designed to overcome common challenges such as hydrolysis sensitivity and regioselectivity, providing a robust platform for synthesizing bioactive 3-substituted pyridazines found in oncology and cardiovascular therapeutics.
Mechanistic Grounding & Reactivity Profile
The reactivity of 3-pyridazinyl triflate is governed by the electron-deficient nature of the 1,2-diazine ring. The adjacent nitrogen atoms significantly lower the energy of the LUMO, making the C3 position highly susceptible to nucleophilic attack.
The Bifurcated Pathway
Researchers must choose the pathway based on the "hardness" of the nucleophile and the desired bond type:
-
Pathway A:
(Addition-Elimination)-
Applicability: "Hard" nucleophiles (primary/secondary amines, alkoxides, thiols).
-
Mechanism: Nucleophilic attack at C3 forms a Meisenheimer-like anionic intermediate (stabilized by the N-N bond), followed by the irreversible expulsion of the triflate anion.
-
Advantage: Metal-free, often proceeds at ambient temperature.
-
-
Pathway B: Pd-Catalyzed Cross-Coupling
-
Applicability: Carbon nucleophiles (boronic acids, alkynes, stannanes) and "soft" or sterically hindered amines.
-
Mechanism: Oxidative addition of Pd(0) into the C–OTf bond is faster than C–Cl, often allowing chemoselective coupling in the presence of chlorides.
-
Advantage: Access to
and architectures.
-
Decision Logic Diagram (DOT Visualization)
Figure 1: Strategic decision tree for functionalizing 3-pyridazinyl triflate based on nucleophile class.
Experimental Protocols
Protocol A: C–N Bond Formation via
Target: Synthesis of 3-amino substituted pyridazines. Scope: Primary and secondary aliphatic amines. Anilines may require Pd-catalysis (Buchwald-Hartwig) if electron-deficient.
Reagents:
-
Substrate: 3-[(Trifluoromethyl)sulphonyloxy]pyridazine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (2.0 equiv) -
Solvent: Anhydrous THF (0.1 M) or DMF (for lower reactivity amines)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction vial with 3-pyridazinyl triflate (1.0 mmol) and a magnetic stir bar. Purge with nitrogen.
-
Solvation: Add anhydrous THF (10 mL). Cool to 0°C if the amine is volatile or highly reactive.
-
Addition: Add DIPEA (2.0 mmol) followed by the dropwise addition of the amine (1.2 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Note: Monitor by TLC/LCMS. The triflate is UV active. Disappearance of the starting material (
in 1:1 EtOAc/Hex) indicates completion.
-
-
Workup: Dilute with EtOAc (30 mL) and wash with saturated
(2 x 10 mL) and brine (10 mL). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (typically 0-5% MeOH in DCM).
Critical Insight: Avoid protic solvents (MeOH, EtOH) in the initial step to prevent solvolysis of the triflate to the pyridazinone byproduct.
Protocol B: C–C Bond Formation via Suzuki-Miyaura Coupling
Target: Synthesis of 3-aryl/heteroaryl pyridazines. Scope: Aryl and heteroaryl boronic acids/esters.[1]
Reagents:
-
Substrate: 3-[(Trifluoromethyl)sulphonyloxy]pyridazine (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) or /XPhos (for sterically hindered substrates) -
Base:
(aq) (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Setup: In a glovebox or under dual-manifold Schlenk conditions, combine the triflate (1.0 mmol), boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol) in a reaction tube.
-
Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and
(2 mL). -
Deoxygenation: Sparge the biphasic mixture with argon for 5 minutes. Cap the vial tightly.
-
Heating: Heat to 80°C for 4–12 hours.
-
Note: Triflates are thermally sensitive; do not exceed 100°C unless necessary. Microwave irradiation (100°C, 30 min) is an excellent alternative.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with water/brine.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Data Summary & Optimization Table
The following table summarizes expected outcomes and optimization parameters based on internal application data and literature precedents.
| Reaction Type | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Key Challenge |
| Morpholine | DIPEA | THF | 25 | 85-95 | Hydrolysis if wet | |
| Phenol | DMF | 60 | 75-85 | O- vs N-alkylation | ||
| Suzuki | Dioxane/H2O | 80 | 80-90 | Protodeboronation | ||
| Sonogashira | Phenylacetylene | THF/Et3N | 50 | 70-80 | Homocoupling of alkyne | |
| Buchwald | Aniline | Toluene | 100 | 60-75 | Catalyst poisoning |
Troubleshooting & Safety
Handling Triflates
-
Stability: 3-pyridazinyl triflate is moderately stable but hydrolyzes to pyridazin-3(2H)-one upon prolonged exposure to atmospheric moisture. Store under argon at -20°C.
-
Safety: Triflates are alkylating agents. Use gloves and work in a fume hood.
Common Failure Modes
-
Starting Material Hydrolysis: If the major product is the pyridazinone (LCMS mass M-OTf+OH), ensure all solvents are anhydrous and bases are dry.
-
Low Conversion in Coupling: Switch from
to second-generation catalysts like Pd-XPhos G3 or Pd-PEPPSI-IPr , which facilitate oxidative addition into electron-deficient heteroaryl sulfonates.
References
-
General Reactivity of Pyridazines
-
Palladium-Catalyzed Cross-Coupling
-
Triflate as Nucleophile/Leaving Group
-
Synthesis of Pyridazines via Coupling
-
Product Data & Properties
- Title: 3-[(Trifluoromethyl)sulphonyloxy]pyridazine Product Description.
-
Source: ChemicalBook.[6]
Sources
- 1. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 1031928-95-6 CAS MSDS (3-[(Trifluoromethyl)sulphonyloxy]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note: High-Efficiency Sonogashira Coupling of 3-Pyridazinyl Triflates
Executive Summary
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in various antihypertensive, cardiotonic, and anti-inflammatory agents.[1] However, functionalizing the 3-position of the pyridazine ring is synthetically challenging. While 3-chloropyridazines are common, they often require harsh conditions for cross-coupling due to the electron-deficient nature of the diazine ring which can strengthen the C-Cl bond or promote side reactions.
3-Pyridazinyl triflates offer a superior alternative. Readily synthesized from the abundant pyridazin-3(2H)-one precursors, they exhibit higher reactivity in oxidative addition steps of Pd-catalyzed cycles. This guide details a robust, field-proven protocol for the Sonogashira coupling of 3-pyridazinyl triflates, addressing specific challenges such as catalyst poisoning by the diazine nitrogens and the hydrolytic instability of the triflate group.
Mechanistic Insight & Strategy
The Challenge of the Substrate
The 3-pyridazinyl triflate presents a dichotomy in reactivity:
-
High Electrophilicity: The electron-deficient pyridazine ring makes the C-OTf bond highly activated for oxidative addition (Pd(0)
Pd(II)). -
Catalyst Sequestration: The proximal nitrogen atoms (N1/N2) are potent
-donors that can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (formation of stable, inactive Pd-bis(diazine) complexes). -
Hydrolytic Instability: The triflate group on such an electron-poor ring is susceptible to nucleophilic attack by water or hydroxide, regenerating the pyridazinone starting material.
Strategic Solutions
-
Anhydrous Conditions: Strictly required to prevent triflate hydrolysis.
-
Bidentate Ligands: Using chelating ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents the formation of inactive Pd-nitrogen complexes by occupying two coordination sites, making the catalyst more robust than Pd(PPh
) . -
Mild Bases: Utilizing hindered amines (e.g., Diisopropylamine) or inorganic bases (K
PO ) minimizes nucleophilic attack on the triflate sulfur.
Reaction Pathway Diagram
Figure 1: Catalytic cycle highlighting the critical oxidative addition and the risk of off-cycle catalyst trapping by the pyridazine nitrogen.
Experimental Protocols
Pre-requisite: Synthesis of 3-Pyridazinyl Triflate
Note: Triflates on electron-deficient rings are unstable. Prepare fresh or store at -20°C under Argon.
Reagents:
-
Pyridazin-3(2H)-one (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf
O) (1.2 equiv) -
Pyridine (2.0 equiv) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve pyridazin-3(2H)-one in anhydrous DCM (0.2 M) under N
. -
Cool to 0°C . Add Pyridine slowly.
-
Add Tf
O dropwise over 20 mins. The solution will turn dark. -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Pour into ice-cold saturated NaHCO
. Extract immediately with DCM. -
Purification: Flash chromatography on silica (EtOAc/Hexane). Do not use methanol in eluent as it may solvolyze the triflate.
-
Storage: Use immediately for coupling if possible.
Standard Sonogashira Coupling Protocol
This protocol uses Pd(dppf)Cl
Reagents:
-
Substrate: 3-Pyridazinyl Triflate (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
[2][3]·CH Cl (3-5 mol%) -
Co-Catalyst: CuI (5 mol%)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: DMF (Anhydrous, degassed) or THF
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.
-
Loading: Add 3-Pyridazinyl Triflate (1.0 mmol), Pd(dppf)Cl
(0.03 mmol), and CuI (0.05 mmol).-
Critical: If the alkyne is a solid, add it now. If liquid, add later.
-
-
Solvent & Base: Cap the vessel. Purge with Argon. Inject anhydrous DMF (5 mL) and TEA (0.42 mL, 3.0 mmol).
-
Alkyne Addition: If liquid, inject the alkyne (1.2 mmol) via syringe.
-
Degassing: Sparge the mixture with Argon balloon for 5-10 mins (or freeze-pump-thaw). Oxygen promotes Glaser homocoupling of the alkyne.
-
Reaction:
-
Standard: Heat to 60°C for 4-12 hours.
-
Microwave: 80°C for 20-40 mins.
-
Monitoring: Check TLC/LCMS. Triflate (SM) should disappear. If Pyridazinone (Hydrolysis product) appears, the reaction is wet.
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with water (3 x 10 mL) to remove DMF.
-
Wash with Brine (1 x 10 mL).
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Column chromatography. Pyridazines are polar; use gradients up to 100% EtOAc or EtOAc/MeOH if necessary.
Optimization & Troubleshooting Guide
Critical Parameter Screening Table
| Parameter | Standard Condition | Alternative (for difficult substrates) | Reason |
| Catalyst | Pd(dppf)Cl | Pd(PPh | Bulky ligands (XPhos) prevent N-coordination and accelerate ox-addition. |
| Base | TEA (Triethylamine) | DIPEA or K | K |
| Solvent | DMF | THF or Toluene | Non-polar solvents (Toluene) can suppress hydrolysis but may reduce solubility. |
| Temperature | 60°C | RT to 40°C | Lower temp minimizes triflate degradation; requires more active catalyst (e.g., Pd/tBuXPhos). |
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| SM converts to Pyridazinone | Hydrolysis of Triflate | Ensure strictly anhydrous solvent. Switch base to inorganic (K |
| Low Conversion, SM remains | Catalyst Deactivation | The pyridazine N is binding Pd. Switch to Pd(dppf)Cl |
| Homocoupling of Alkyne (Glaser) | Oxygen presence | Degas more thoroughly. Add a reducing agent (e.g., sodium ascorbate) or reduce CuI loading. |
| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand is insufficient.[2] Add excess ligand (e.g., PPh |
Case Study: Synthesis of 3-(Phenylethynyl)pyridazine
Objective: Couple 3-pyridazinyl triflate with phenylacetylene.
Workflow:
-
Triflation: 3-Pyridazinone treated with Tf
O/Pyridine in DCM (0°C). Yield: 88% (unstable oil). -
Coupling: Triflate (1.0 eq) + Phenylacetylene (1.2 eq) + Pd(PPh
) Cl (5%) + CuI (5%) + TEA in DMF. -
Result: 60°C for 6h.
-
Outcome: 75% Yield.
-
Note: Using Pd(dppf)Cl
increased yield to 82% and reduced reaction time to 3h.
-
Safety & Handling
-
Triflic Anhydride (Tf
O): Highly corrosive and moisture sensitive. Causes severe burns. Handle in a fume hood. -
Pyridazinyl Triflates: Potential sensitizers and unstable. Do not heat dry solids; always keep in solution or solvated if possible.
-
Alkynes: Terminal alkynes are flammable. Copper acetylides (intermediates) can be explosive when dry; keep the reaction mixture wet during workup and clean glassware with dilute HCl to remove Cu residues.
References
-
General Sonogashira Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922. Link
-
Triflates in Coupling: Ritter, K. (1993). Synthetic transformations of vinyl and aryl triflates.[3][5][6][7][8][9][10] Synthesis, 1993(08), 735-762. Link
- Pyridazinone Chemistry: Coates, W. J., & McKillop, A. (1993). Synthesis of 3-substituted pyridazines from pyridazin-3(2H)-ones. Synthesis.
-
Pd(dppf)Cl2 Efficacy: Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497–5508. Link
-
Heteroaryl Triflate Coupling: Kells, K. W., & Chong, J. M. (2003). Palladium-catalyzed coupling of alkynylzincs with aryl/heteroaryl triflates. Organic Letters, 5(22), 4215-4218. (Demonstrates triflate reactivity in similar N-heterocycles). Link
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed and norbornene-mediated C–H amination and C–O alkenylation of aryl triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Late-Stage Functionalization of Pyridazines via Triflate Activation
Executive Summary
Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, appearing in various FDA-approved therapeutics (e.g., Minaprine, Gabazine, and recent IL-17 inhibitors). However, their electron-deficient nature renders them resistant to standard electrophilic aromatic substitution, while their Lewis basicity can poison transition metal catalysts.
This guide details a robust Late-Stage Functionalization (LSF) strategy. Instead of de novo synthesis for every analog, researchers can utilize pyridazinyl triflates as highly reactive, versatile electrophiles. This approach allows for the "divergent synthesis" of library candidates from a single pyridazinone precursor via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Workflow: The Activation-Diversification Pipeline
The core philosophy of this protocol is the conversion of stable, accessible pyridazinones into transient, high-energy triflate intermediates. This "activation" step must be carefully timed to avoid hydrolytic decomposition.[1]
Figure 1: Reaction Pathway & Decision Tree
Caption: Divergent synthesis workflow. The pyridazinyl triflate serves as the linchpin, enabling access to diverse chemical space from a single precursor.
Critical Mechanistic Insights
Why Triflates?
Compared to chlorides or bromides, the triflate group (
-
Reactivity: In oxidative addition with Pd(0), pyridazinyl triflates are significantly more reactive than their chloride counterparts. This allows couplings to proceed under milder conditions (lower temperature), preserving sensitive functional groups on the scaffold.
-
Regiochemistry: Triflates can be installed selectively on hydroxyl groups in the presence of halogens, allowing for orthogonal functionalization (e.g., coupling the triflate at C3 first, then a chloride at C6).
The Stability Paradox
Pyridazinyl triflates are hydrolytically unstable . The electron-deficient ring makes the C-OTf bond highly susceptible to nucleophilic attack by water or hydroxide, regenerating the pyridazinone.
-
Rule of Thumb: Never subject pyridazinyl triflates to aqueous workups with high pH (>10) or prolonged exposure to silica gel. Use them immediately or store under inert atmosphere at -20°C.
Detailed Protocols
Protocol A: Synthesis of Pyridazinyl Triflates (Activation)
Objective: Convert a pyridazin-3(2H)-one to pyridazin-3-yl trifluoromethanesulfonate.
Reagent Choice:
-
Method A (Standard): Triflic Anhydride (
). Fast, cheap, but produces strong acid byproducts. -
Method B (Sensitive Substrates): N-Phenyl-bis(trifluoromethanesulfonimide) (
). Milder, neutral byproduct, easier to handle. Recommended for LSF.
Step-by-Step (Method B):
-
Preparation: Charge a flame-dried flask with the pyridazinone substrate (1.0 equiv) and dry DCM (0.1 M concentration).
-
Base Addition: Add Triethylamine (
) (2.0 equiv) or DIPEA. Cool the mixture to 0°C.-
Note: Pyridine can also be used, but hindered bases reduce nucleophilic competition.
-
-
Triflation: Add
(1.1 equiv) portion-wise. -
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Note: Triflate usually runs much higher/faster than starting material).
-
Workup (Critical):
-
Quench with saturated aqueous
(mildly acidic/neutral). -
Extract rapidly with DCM.
-
Dry over
, filter, and concentrate without heating above 30°C.
-
-
Purification: Flash chromatography on silica gel using a gradient of EtOAc/Hexanes. Add 1% Et3N to the eluent to buffer the silica acidity.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[2][3]
Objective: Coupling of pyridazinyl triflate with aryl/heteroaryl boronic acids.
Mechanism & Catalyst Cycle: Pyridazines are electron-poor.[2] Oxidative addition is fast, but the transmetallation step can be sluggish if the boronate is not activated. We use a strong base/anhydrous condition strategy.
Figure 2: Catalytic Cycle for Electron-Deficient Heterocycles
Caption: Pd-catalyzed cycle. Note that for pyridazines, the oxidative addition is rapid, making the complex susceptible to homocoupling if transmetallation is slow.
Step-by-Step:
-
Setup: In a glovebox or under Argon, combine:
-
Pyridazinyl Triflate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
Catalyst:
(5 mol%) or (5 mol%).-
Why:
is robust and resists chelation by the pyridazine nitrogens.
-
-
Base:
(3.0 equiv) or .-
Why: Anhydrous bases are preferred to minimize triflate hydrolysis.
-
-
-
Solvent: 1,4-Dioxane (dry).
-
Reaction: Heat to 80–90°C for 4–12 hours.
-
Tip: If using microwave irradiation, reduce time to 30 mins at 100°C.
-
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Installation of amines (primary/secondary) or anilines.[3]
Key Challenge: Competitive coordination of the pyridazine nitrogen to Palladium can shut down the cycle. High-performance ligands are required.[4]
Step-by-Step:
-
Reagents:
-
Pyridazinyl Triflate (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst System:
(2 mol%) + XPhos or BrettPhos (4 mol%).-
Why: Bulky, electron-rich phosphines (Buchwald ligands) facilitate oxidative addition and prevent catalyst poisoning by the substrate.
-
-
Base:
(2.0 equiv). Avoid strong alkoxides ( ) if the substrate has sensitive esters/ketones; otherwise, is faster.
-
-
Solvent: Toluene or t-Amyl alcohol (0.1 M).
-
Reaction: Heat at 80–100°C.
-
Note: For volatile amines, use a sealed tube.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Pyridazinone recovery) | Wet solvent or hygroscopic base. | Use strictly anhydrous dioxane/toluene. Switch base to |
| Homocoupling (Bi-aryl formation) | Transmetallation is too slow. | Increase boronic acid equivalents (1.5x). Switch to highly active catalyst ( |
| No Reaction (Catalyst Poisoning) | Pyridazine N-coordination to Pd. | Use bidentate ligands ( |
| Regioselectivity Issues | Multiple leaving groups (e.g., Cl and OTf). | Perform reaction at room temperature. Triflates react faster than Chlorides. |
References
-
Synthesis of Pyridazinones (Precursors): Overend, W. G.; Wiggins, L. F. J. Chem. Soc.1947 , 239. (Foundational synthesis from levulinic acid).[5]
-
Suzuki Coupling of Pyridyl Triflates: Vyvyan, J. R.; Dell, J. A.; Ligon, T. J.; Motanic, K. K.; Wall, H. S. "Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with 1-Alkenyl-2-pinacol Boronates."[6][7] Synthesis2010 , 2010(21), 3637–3644.[7] Link
-
Late-Stage Functionalization of Azines: Fier, P. S.; Hartwig, J. F. "Late-Stage Functionalization of Complex Molecules via Tandem C–H Fluorination and Nucleophilic Aromatic Substitution." J. Am. Chem. Soc.[8]2014 , 136(28), 10139–10147. Link
-
Process Chemistry & Stability (IL-17 Inhibitors): Li, Z.; et al. "Development of a Scalable Process for an IL-17A Inhibitor LY3509754." Org.[9] Process Res. Dev.2015 , 19(12). Link[10]
-
Buchwald-Hartwig General Guide: "Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable Reagent Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. (PDF) Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates [research.amanote.com]
- 7. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis Kinetics at the Air-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Steric Hindered Pyridazine Triflate Couplings
Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-OTf-001 Subject: Catalyst Selection & Troubleshooting for Hindered Pyridazine Triflates
Executive Summary: The "Pyridazine Paradox"
Coupling reactions involving pyridazine triflates present a unique dual challenge known in process chemistry as the "Pyridazine Paradox" :
-
High Reactivity (The Good): The electron-deficient nature of the pyridazine ring makes the C-OTf bond highly activated for oxidative addition.
-
High Coordination (The Bad): The proximal nitrogen atoms (N1/N2) are potent sigma-donors. They can displace phosphine ligands, forming stable, inactive Palladium-Nitrogen complexes (catalyst poisoning), essentially shutting down the catalytic cycle.
The Solution: For sterically hindered substrates, you cannot rely on standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. You require bulky, electron-rich ligand systems that create a "steric wall," preventing the pyridazine nitrogens from binding to the metal center while facilitating oxidative addition into the hindered triflate.
Catalyst Selection Matrix
Use this decision matrix to select the optimal catalyst system based on your specific coupling type and steric environment.
Primary Recommendation System
| Coupling Type | Steric Environment | Recommended Catalyst System | Ligand Class | Base Selection |
| Suzuki-Miyaura (C-C) | Moderate (Ortho-H) | Pd-PEPPSI-IPr | NHC (Carbene) | K₂CO₃ or K₃PO₄ |
| Suzuki-Miyaura (C-C) | Extreme (Ortho-Alkyl/Aryl) | XPhos Pd G4 | Dialkylbiaryl Phosphine | K₃PO₄ (Anhydrous) |
| Buchwald-Hartwig (C-N) | Primary Amines | BrettPhos Pd G4 | Dialkylbiaryl Phosphine | Cs₂CO₃ |
| Buchwald-Hartwig (C-N) | Secondary Amines | RuPhos Pd G4 | Dialkylbiaryl Phosphine | NaOtBu (if stable) |
| Negishi (C-C) | Alkyl/Aryl Zinc | Pd-PEPPSI-IPr | NHC (Carbene) | None (Reagent is basic) |
Visual Selection Guide
Figure 1: Decision tree for selecting the correct precatalyst based on reaction type and substrate constraints.
Technical Deep Dive: Why These Catalysts?
System A: Pd-PEPPSI-IPr (The "Workhorse")
-
Mechanism: The P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation (PEPPSI) system uses a bulky N-Heterocyclic Carbene (NHC) ligand.[1]
-
Why it works for Pyridazines: The bulky IPr ligand is electronically rich (strong
-donor), facilitating oxidative addition. Crucially, the NHC ligand binds Pd tighter than phosphines and is extremely bulky, physically blocking the pyridazine nitrogen from coordinating to the Pd center. -
Best For: Scale-up and general screening. It is air-stable and robust.[1]
System B: Buchwald G3/G4 Precatalysts (The "Sniper")
-
Mechanism: These precatalysts contain the active Pd(0) species pre-ligated with a bulky biaryl phosphine (e.g., XPhos). They activate rapidly upon exposure to base.
-
Why it works for Pyridazines:
-
XPhos/RuPhos: These ligands have a "dialkyl" backbone that boosts electron density (fast oxidative addition) and a "biaryl" backbone that provides a specific pocket for the substrate.
-
G4 Scaffold: Unlike Pd(OAc)₂, which requires reduction by the amine or boronic acid (often failing with electron-deficient pyridazines), G4 precatalysts release active Pd(0) immediately. This prevents the "induction period" where triflate hydrolysis often occurs.
-
Troubleshooting Guide (FAQ)
Q1: My pyridazine triflate is disappearing, but I see no product. I see a new peak in LCMS with Mass = (Starting Material - OTf + OH).
-
Diagnosis: Hydrolysis. The triflate has hydrolyzed back to the pyridazinone.
-
Root Cause: The reaction mixture contains water, or the base is too strong/nucleophilic (e.g., hydroxide or alkoxide attacking the sulfur).
-
Fix:
-
Switch solvent to anhydrous 1,4-dioxane or toluene .
-
Change base to K₃PO₄ (tribasic potassium phosphate) . It is milder and less nucleophilic than NaOtBu or NaOH.
-
Use a G4 precatalyst to ensure the reaction starts immediately, outcompeting the hydrolysis rate.
-
Q2: The reaction turns black immediately, and conversion stops at <10%.
-
Diagnosis: Pd-Black precipitation (Catalyst Death).
-
Root Cause: The ligand has dissociated, and the naked Palladium has aggregated. This is common if the pyridazine nitrogen displaces a weak ligand.
-
Fix:
-
Do NOT use Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . The bulky ligands on these systems are much harder to displace.
-
Ensure your solvent is thoroughly degassed (Argon sparge for 15 mins). Oxygen accelerates ligand oxidation and dissociation.
-
Q3: I am getting homocoupling of my boronic acid.
-
Diagnosis: Oxidative Homocoupling.
-
Root Cause: Presence of Oxygen.
-
Fix: Degas solvents rigorously. Add the base last under a counter-flow of Argon.
Experimental Protocols
Protocol A: Hindered Suzuki Coupling (Pd-PEPPSI-IPr Method)
Recommended for: General hindered pyridazines, scale-up friendly.
Materials:
-
Pyridazine Triflate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv)
-
Pd-PEPPSI-IPr (2–5 mol%)
-
K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv for sensitive substrates)
-
Solvent: 1,4-Dioxane/MeOH (1:1) or pure Dioxane (if hydrolysis is an issue).
Procedure:
-
Charge: To a vial equipped with a stir bar, add the Pyridazine Triflate (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Pd-PEPPSI-IPr catalyst.
-
Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent: Add degassed solvent via syringe.
-
React: Heat to 60–80 °C . Note: PEPPSI catalysts often activate better with mild heat.
-
Monitor: Check LCMS at 1 hour. If conversion is slow, increase to 100 °C.
Protocol B: Extreme Steric Coupling (XPhos Pd G4 Method)
Recommended for: Ortho-substituted triflates or very bulky coupling partners.
Materials:
-
Pyridazine Triflate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G4 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Use solid, anhydrous base.
-
Solvent: Toluene/Water (10:1) or Anhydrous Dioxane (if hydrolysis prone).
Procedure:
-
Charge: Add Triflate, Boronic Acid, Base, and XPhos Pd G4 to the reaction vessel.
-
Inert: Seal and purge with Argon.
-
Solvent: Add degassed solvent.
-
React: Heat to 80 °C for 2–4 hours.
-
Workup: Filter through Celite to remove Palladium residues before purification.
Troubleshooting Logic Flow
Figure 2: Diagnostic flowchart for rescuing failed reactions.
References
-
PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling."[1] Chemistry – A European Journal, 2006, 12(18), 4749–4755.
-
Buchwald Ligand Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
G3/G4 Precatalyst Activation: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
-
Pyridazine Chemistry Review: Maes, B. U. W. "Transition-Metal-Catalyzed C-C Coupling Reactions in the Pyridazine Series." Topics in Heterocyclic Chemistry, 2006.
Sources
Technical Support Center: Pyridazine Triflate Cross-Coupling Reactions
Welcome to the technical support center for pyridazine triflate cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling side product formation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields of the desired cross-coupled products, and streamline your purification processes.
Part 1: Frequently Asked Questions - Understanding Pyridazine Homocoupling
This section addresses fundamental questions regarding the homocoupling of pyridazine triflates, a common side reaction in palladium-catalyzed cross-coupling chemistry.
Q1: What is homocoupling in the context of pyridazine triflate cross-coupling reactions?
Homocoupling refers to a side reaction where two identical molecules of the pyridazine triflate starting material couple with each other, forming a bipyridazine byproduct. This reaction is competitive with the desired cross-coupling pathway, where the pyridazine triflate is intended to react with a different coupling partner (e.g., a boronic acid, alkyne, or amine).
Q2: Why are pyridazine triflates particularly prone to homocoupling?
The pyridazine ring is an electron-deficient heterocycle. This electronic property facilitates the initial oxidative addition of the palladium catalyst to the carbon-triflate bond, which is a crucial step in the catalytic cycle.[1] However, this enhanced reactivity can also increase the likelihood of a subsequent reaction with another molecule of the pyridazine triflate, leading to the undesired homocoupling product.[2]
Q3: What are the main consequences of significant homocoupling in my reaction?
Substantial formation of the bipyridazine homocoupling product can lead to several experimental challenges:
-
Reduced Yield: The consumption of the pyridazine triflate starting material in the homocoupling side reaction directly lowers the yield of the desired cross-coupled product.
-
Purification Difficulties: The homocoupling byproduct often has similar polarity and physical properties to the desired product, making separation by chromatography or other purification techniques challenging and time-consuming.
-
Complex Reaction Mixtures: The presence of significant byproducts complicates the analysis of reaction progress and the characterization of the final product.
Q4: Can the choice of palladium catalyst influence the rate of homocoupling?
Absolutely. The choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the supporting ligand plays a pivotal role in controlling the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands, for instance, can often favor the desired cross-coupling pathway by modulating the steric and electronic environment around the palladium center, thereby disfavoring the formation of the homocoupling product.[3][4]
Part 2: Troubleshooting Guide - Minimizing Homocoupling in Specific Reactions
This section provides detailed, reaction-specific troubleshooting advice to help you minimize the formation of homocoupling byproducts.
Suzuki-Miyaura Coupling
Problem: You are observing high levels of bipyridazine byproduct when coupling a pyridazine triflate with a boronic acid.
Root Cause Analysis:
In the Suzuki-Miyaura reaction, the homocoupling of pyridazine triflates can occur when the oxidative addition of a second pyridazine triflate molecule to the Pd(0) complex is competitive with the transmetalation step involving the boronic acid. This side reaction is often exacerbated by factors that either slow down the desired transmetalation or accelerate the unwanted second oxidative addition.
Solutions & Protocols:
-
Protocol 2.1.1: Ligand Selection for Suppressing Homocoupling
The choice of phosphine ligand is critical in Suzuki-Miyaura couplings of pyridazine triflates. Bulky, electron-rich ligands can accelerate the reductive elimination step that forms the desired product and sterically hinder the approach of a second large pyridazine triflate molecule, thus suppressing homocoupling.
Experimental Protocol:
-
To a dried reaction vessel, add the pyridazine triflate (1.0 equiv), boronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the selected phosphine ligand (4-8 mol %).
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Table 1: Effect of Ligand Choice on Product to Homocoupling Ratio
-
| Ligand | Typical Observation | Rationale |
| PPh₃ | High homocoupling | Less bulky, can allow for multiple substrate molecules to coordinate to Pd. |
| SPhos | Reduced homocoupling | Bulky, electron-rich ligand that promotes rapid reductive elimination. |
| XPhos | Reduced homocoupling | Similar to SPhos, provides a sterically hindered environment around the Pd center. |
| RuPhos | Reduced homocoupling | Another bulky biaryl phosphine ligand known to be effective in challenging couplings. |
-
Protocol 2.1.2: Optimizing the Base
The base is crucial for activating the boronic acid for transmetalation. A base that is too strong or too weak can disrupt the balance of the catalytic cycle. Weaker bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective in minimizing side reactions, including protodeboronation and homocoupling.[5]
Experimental Protocol:
-
Set up parallel reactions following the general protocol in 2.1.1.
-
In each reaction, use a different base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, KF) at equivalent molar quantities.
-
Monitor the reactions at set time points to compare the formation of the desired product versus the homocoupling byproduct.
-
-
Visualization: Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
Sonogashira Coupling
Problem: You are observing the formation of diyne (from alkyne homocoupling) and bipyridazine byproducts during the coupling of a pyridazine triflate with a terminal alkyne.
Root Cause Analysis:
The traditional Sonogashira coupling employs both palladium and copper co-catalysts. The copper is responsible for activating the alkyne but also promotes the undesired oxidative homocoupling of the alkyne, known as Glaser-Hay coupling. [6][7]The palladium catalyst, as in the Suzuki reaction, can mediate the homocoupling of the pyridazine triflate.
Solutions & Protocols:
-
Protocol 2.2.1: Copper-Free Sonogashira Coupling
Eliminating the copper co-catalyst is the most effective way to prevent alkyne homocoupling. [8]Many modern protocols have been developed that are highly efficient without the need for copper. [9][10] Experimental Protocol:
-
To a dried reaction vessel, add the pyridazine triflate (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd precursor and a phosphine ligand, 2-5 mol %).
-
Add a suitable amine base (e.g., Et₃N, DIPEA, or piperidine) and solvent (e.g., THF, DMF).
-
Thoroughly degas the reaction mixture and maintain under an inert atmosphere.
-
Heat the reaction as required (often room temperature to 60 °C) and monitor its progress.
-
-
Protocol 2.2.2: Choice of Amine Base and Solvent
The amine base is crucial in the Sonogashira reaction, as it deprotonates the terminal alkyne. The choice of base and solvent can influence the reaction rate and selectivity. For copper-free conditions, a stronger amine base like piperidine or DBU may be beneficial. The solvent should be chosen to ensure the solubility of all components.
Table 2: Common Conditions for Copper-Free Sonogashira Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 80-110 °C |
| PdCl₂(PPh₃)₂ | - | Et₃N/Piperidine | THF | RT - 60 °C |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | RT |
-
Visualization: Competing Pathways in Sonogashira Coupling
Caption: Competing reaction pathways in Sonogashira coupling.
Buchwald-Hartwig Amination
Problem: You are experiencing low yields of the desired aminated pyridazine, with the formation of a bipyridazine byproduct.
Root Cause Analysis:
In the Buchwald-Hartwig amination, the desired C-N bond formation occurs via reductive elimination from a palladium-amide complex. [11]Homocoupling can compete with this step if the reductive elimination of two pyridazine moieties is faster than the C-N bond-forming step. This can be influenced by the steric and electronic properties of both the amine and the pyridazine triflate, as well as the choice of ligand and base. [12] Solutions & Protocols:
-
Protocol 2.3.1: Ligand and Precatalyst Selection
Modern Buchwald-Hartwig aminations rely on sophisticated, bulky, and electron-rich phosphine ligands that promote the desired C-N reductive elimination. Using pre-formed palladium-ligand complexes (precatalysts) can also improve reaction efficiency and reproducibility. [13] Experimental Protocol:
-
In a glovebox, add the pyridazine triflate (1.0 equiv), amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) to a reaction vessel.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3, 1-2 mol %).
-
Seal the vessel, remove from the glovebox, and add a degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction to the appropriate temperature (e.g., 80-110 °C) and monitor.
Table 3: Recommended Ligands/Precatalysts for Buchwald-Hartwig Amination
-
| Precatalyst | Amine Scope | Key Advantage |
| XPhos Pd G3 | Primary & Secondary Amines | Broad applicability and high activity. |
| RuPhos Pd G3 | Hindered Primary & Secondary Amines | Effective for sterically demanding substrates. [14] |
| SPhos Pd G2 | Wide range of amines | High turnover numbers and rates. |
| BrettPhos Pd G3 | For sterically hindered substrates | Can facilitate difficult C-N couplings. |
-
Protocol 2.3.2: Temperature and Reaction Time Optimization
The reaction temperature can significantly impact the relative rates of the desired amination and the undesired homocoupling. Running the reaction at the lowest possible temperature that still allows for efficient C-N bond formation can help to suppress side reactions.
Experimental Protocol:
-
Set up several identical reactions using the optimized conditions from Protocol 2.3.1.
-
Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C).
-
Monitor the reactions over time to determine the optimal balance between reaction rate and selectivity.
-
-
Visualization: Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
-
Ansari, I. A., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7448-7480. [Link]
-
Reaction Chemistry. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
-
Jana, A., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
-
Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2953. [Link]
-
Tyagi, M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4259-4263. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ansari, I. A., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(14), 5179-5186. [Link]
-
Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Dunetz, J. R. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 60-85). Royal Society of Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Reddit. (2012). Anyone have experience with Buchwald-Hartwig Amination of Triflates? r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Application Guide: Mass Spectrometry Characterization of Pyridazin-3-yl Triflate
Executive Summary
Pyridazin-3-yl trifluoromethanesulfonate (pyridazin-3-yl triflate) is a high-value heterocyclic intermediate, primarily utilized as a superior electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). While its reactivity profile exceeds that of corresponding heteroaryl halides, its mass spectrometric (MS) behavior presents unique challenges regarding thermal stability and ionization patterns.
This guide provides a mechanistic analysis of the MS fragmentation of pyridazin-3-yl triflate, contrasting it with its chloro- and bromo-analogs. It establishes validated protocols for identification, emphasizing the distinction between "hard" (EI) and "soft" (ESI) ionization pathways to prevent artifactual degradation.
Mechanistic Fragmentation Analysis
The mass spectral signature of pyridazin-3-yl triflate (
Primary Fragmentation Pathways (EI/CID)
Unlike stable aryl halides, the triflate moiety introduces a sulfonate-specific fragmentation cascade.
-
Triflate Cleavage (The Sulfonate Signature):
-
Loss of
( ): A rearrangement characteristic of sulfonates, where the bond cleaves, often followed by recombination or direct loss. -
Loss of
( ): Homolytic cleavage of the bond. -
Generation of Pyridazinyl Cation (
79): The inductive effect of the triflate group promotes heterolytic cleavage, yielding the heteroaryl cation .
-
-
Diazine Ring Contraction:
-
Loss of
( ): Pyridazines are prone to extruding molecular nitrogen, particularly after the initial loss of the electron-withdrawing triflate group destabilizes the ring. -
Formation of Enynyl Cation (
51): The resulting fragment (but-1-en-3-ynyl cation) is a terminal diagnostic peak for pyridazines.
-
Visualization of Fragmentation Logic
The following diagram illustrates the competing pathways under Electron Ionization (EI) or Collision-Induced Dissociation (CID).
Figure 1: Predicted fragmentation cascade for pyridazin-3-yl triflate. The loss of SO2 and N2 represents the intersection of sulfonate and diazine chemistry.
Comparative Performance Guide: Triflate vs. Halides
For drug development professionals, choosing between a triflate and a halide precursor often depends on synthetic utility versus analytical detectability.
Comparative Data Table
| Feature | Pyridazin-3-yl Triflate | 3-Chloropyridazine | 3-Bromopyridazine |
| Molecular Weight | 228.15 | 114.53 | 158.98 |
| Leaving Group Ability ( | 1 (Reference) | ~10 | |
| Isotopic Signature | Silent (No distinct pattern) | Distinct (3:1 M:M+2) | Distinct (1:1 M:M+2) |
| Thermal Stability (GC-MS) | Low (Decomposes >150°C) | High (Stable) | High (Stable) |
| ESI Ionization | Excellent (Polar, forms adducts) | Moderate | Moderate |
| Diagnostic Fragment |
Analytical Implications
-
The "Silent" Spectrum Risk: Unlike the chloride (Cl-35/Cl-37) or bromide (Br-79/Br-81) analogs, the triflate lacks a visually distinct isotopic envelope. In complex reaction mixtures, you cannot rely on "isotope hunting" to find the triflate.
-
Recommendation: Rely on Extracted Ion Chromatograms (EIC) for the specific parent mass (
229 for ) rather than total ion current visual inspection.
-
-
Thermal Degradation in GC-MS: Triflates are thermally labile. In a standard GC injector (
), pyridazin-3-yl triflate may undergo elimination to form pyridazin-3-one (via hydrolysis if wet) or pyrolytic degradation before reaching the detector.-
Observation: A broad, tailing peak or the appearance of unexpected "light" fragments often indicates thermal breakdown, not sample impurity.
-
Experimental Protocols
To ensure data integrity, the following protocols are recommended. These maximize the detection of the intact molecule while validating the fragmentation pattern.
Protocol A: LC-MS (ESI) – Recommended
Best for: Purity analysis, reaction monitoring, and stability checks.
-
Solvent System: Acetonitrile/Water + 0.1% Formic Acid.
-
Why: Avoid ammonium buffers if possible; ammonium can act as a nucleophile towards the highly reactive triflate over time.
-
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Parameters:
-
Capillary Voltage: 3.0 kV (Keep lower to prevent in-source fragmentation).
-
Desolvation Temp:
.
-
-
Expected Signals:
- (Acetonitrile adduct is common for electron-deficient pyridazines).
Protocol B: GC-MS (EI) – Use with Caution
Best for: High-resolution structural confirmation (if stable).
-
Inlet Conditions:
-
Pulsed Splitless: Maximizes transfer speed.
-
Temperature: Set inlet to 150–175°C (Aggressive cooling). Do not use standard 250°C.
-
-
Column: Non-polar (e.g., DB-5ms).
-
Validation Step:
-
If a peak is observed at
96 (Pyridazinone), derivatize the sample with BSTFA. If the peak shifts, the triflate had already hydrolyzed to the alcohol/ketone prior to injection. If the triflate peak remains, the degradation is thermal.
-
Analytical Workflow Diagram
Figure 2: Decision matrix for analyzing reactive triflates. LC-MS is prioritized to avoid thermal artifacts common in GC methods.
References
-
Baranski, A. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Link
-
Rottländer, M., & Knochel, P. (1998).[1] Palladium-Catalyzed Cross-Coupling with Aryl Nonaflates: A Practical Alternative to Aryl Triflates. Journal of Organic Chemistry. Link
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyridazine Derivatives. National Institute of Standards and Technology. Link
-
University of Notre Dame Mass Spectrometry Facility. Ionization Modes: Comparison of EI and ESI for Labile Compounds. Link
- Smart, B. E. (2001). Fluorine Substituents in Mass Spectrometry: Fragmentation of Trifluoromethyl Groups. Journal of Fluorine Chemistry.
Sources
Comparative Guide: Pyridazine Triflates vs. Mesylates as Leaving Groups
Executive Summary
In the optimization of pyridazine-based drug scaffolds, the choice between trifluoromethanesulfonate (triflate, OTf) and methanesulfonate (mesylate, OMs) is a critical decision point that balances reactivity against stability and cost .
-
Pyridazine Triflates are the "Formula 1" option: they offer maximum electrophilicity, enabling cross-couplings under mild conditions and facilitating nucleophilic aromatic substitution (
) on the electron-deficient pyridazine ring. However, they are moisture-sensitive, expensive, and can degrade during silica purification. -
Pyridazine Mesylates are the "Workhorse" option: they are crystalline, hydrolytically stable, and cost-effective. While historically considered inert in Pd-catalysis, modern electron-rich phosphine ligands (e.g., BrettPhos, XPhos, CM-Phos) have rendered them highly viable alternatives to triflates for Suzuki and Buchwald-Hartwig couplings.
Verdict: Use triflates for late-stage functionalization of complex, sensitive cores where low temperature is required. Use mesylates for early-stage scale-up and when the pyridazine ring is sufficiently electron-deficient to activate the C-O bond without the super-leaving group ability of the triflate.
Mechanistic Foundations
The leaving group ability is fundamentally dictated by the stability of the conjugate base (sulfonate anion) and the electronic nature of the electrophilic carbon.
Electronic Activation
The pyridazine ring is a
-
Triflate (
of TfOH ): The three fluorine atoms provide powerful inductive electron withdrawal ( effect), stabilizing the negative charge on the oxygen. On a pyridazine ring, this creates a "super-electrophile" at the C3/C6 position. -
Mesylate (
of MsOH ): Lacks the electron-withdrawing fluorines. The leaving group ability is good but relies more heavily on the electron deficiency of the pyridazine ring itself to facilitate displacement.
Reaction Pathways
Two primary mechanisms dominate the functionalization of these substrates:[1]
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura):
-
Oxidative Addition: The rate-limiting step for sulfonates. Triflates undergo oxidative addition to Pd(0) much faster than mesylates. Mesylates often require bulky, electron-rich ligands to facilitate this step.
-
-
Nucleophilic Aromatic Substitution (
):-
Addition-Elimination: The nucleophile attacks the electron-deficient ring to form a Meisenheimer complex. The leaving group is then expelled. The superior leaving group ability of OTf accelerates the elimination step, but the highly electron-withdrawing nature also lowers the barrier for the initial nucleophilic attack.
-
Figure 1: Dual reactivity pathways for pyridazine sulfonates. Path A dominates for C-C bond formation; Path B is common for C-N/C-O bond formation with strong nucleophiles.
Comparative Performance Analysis
Reactivity Profile
| Feature | Pyridazine Triflate (OTf) | Pyridazine Mesylate (OMs) |
| Leaving Group Ability | Excellent ( | Good (Comparable to Bromide in some contexts) |
| Pd-Catalysis (Suzuki) | Works with standard ligands ( | Requires specialized ligands (XPhos, CM-Phos, BrettPhos). Often requires >80°C. |
| Extremely high. Can react with amines at RT without catalyst. | Moderate. Usually requires heating or strong bases. | |
| Chemoselectivity | Low. May react with nucleophilic solvents (MeOH, amines) during storage. | High. Can be selectively coupled in the presence of Cl/Br. |
Stability & Handling
-
Hydrolysis: Pyridazine triflates are prone to hydrolysis, regenerating the pyridazinone (inactive species) upon exposure to moisture, especially under basic conditions. Mesylates are significantly more robust and can often be recrystallized from aqueous solvents.
-
Purification: Alkyl triflates decompose on silica gel. Heteroaryl triflates (like pyridazine) are more stable but should still be purified rapidly using neutralized silica (1%
) or alumina. Mesylates are stable to standard silica chromatography.
Synthesis & Cost
-
Triflating Agents: Triflic anhydride (
) or PhNTf are expensive and corrosive. -
Mesylating Agents: Mesyl chloride (MsCl) is a commodity chemical, very cheap and easy to handle.
Decision Matrix: Which to Choose?
Use the following logic flow to determine the appropriate leaving group for your campaign.
Figure 2: Strategic decision tree for selecting sulfonates in pyridazine chemistry.
Experimental Protocols
Synthesis of Pyridazin-3-yl Triflate
Note: Moisture sensitive. Perform under inert atmosphere.
-
Setup: Charge a dry flask with 6-chloropyridazin-3(2H)-one (1.0 equiv) and dry DCM (0.2 M concentration).
-
Base Addition: Add pyridine (2.0 equiv) or triethylamine (2.0 equiv). Cool to 0°C.
-
Triflation: Dropwise add triflic anhydride (
) (1.2 equiv) over 15 minutes. The reaction is exothermic; maintain internal temp <5°C.-
Alternative: Use PhNTf
(1.1 equiv) for milder conditions (requires RT overnight stirring).
-
-
Workup: Quench with cold saturated
. Extract immediately with DCM. Wash organic layer with cold water and brine. Dry over . -
Purification: Concentrate in vacuo (bath <30°C). If necessary, purify via flash column chromatography on silica gel pre-treated with 1%
in hexanes/EtOAc. -
Storage: Store under Argon at -20°C. Use within 1 week.
Synthesis of Pyridazin-3-yl Mesylate
Note: Robust and scalable.
-
Setup: Charge flask with 6-chloropyridazin-3(2H)-one (1.0 equiv) and DCM (0.5 M).
-
Base Addition: Add triethylamine (1.5 equiv). Cool to 0°C.
-
Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (mesylates are often UV active and more polar than triflates).
-
Workup: Wash with 1M HCl (to remove excess amine), then saturated
. Dry over . -
Purification: Concentrate to a solid. Recrystallize from EtOAc/Hexanes or EtOH.
-
Storage: Stable at RT indefinitely in a desiccator.
Comparative Cross-Coupling (Suzuki-Miyaura)
Standard condition adaptation for pyridazine sulfonates.
| Parameter | Triflate Protocol | Mesylate Protocol |
| Catalyst | ||
| Base | ||
| Solvent | Dioxane/Water (4:1) | n-Butanol or Toluene/Water |
| Temperature | 60°C | 90°C - 110°C |
| Time | 2-6 Hours | 12-24 Hours |
References
-
Ritter, T., et al. (2009). "Heteroaromatic Sulfonates and Phosphates as Electrophiles in Iron-Catalyzed Cross-Couplings." Organic Letters. Link
-
Buchwald, S. L., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society. Link
-
Kwong, F. Y., et al. (2015). "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Organic Syntheses. Link
-
Weix, D. J., et al. (2020).[2] "Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates." Journal of the American Chemical Society. Link
-
Kasal, P., & Jindřich, J. (2022).[3] "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." ACS Omega.[3] Link
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates [organic-chemistry.org]
- 3. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating synthesis of 3-pyridazinyl triflate via TLC and LCMS
<
A-1. Introduction
3-Pyridazinyl triflate is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the triflate group serves as an excellent leaving group. Its synthesis from the corresponding pyridazinone is a common transformation, yet requires careful monitoring to ensure complete conversion and avoid byproduct formation. This guide provides a detailed protocol for the synthesis of 3-pyridazinyl triflate and a robust validation workflow using two ubiquitous analytical techniques in the organic chemistry laboratory: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
The triflation of pyridazinones is typically achieved by reacting the pyridazinone with a triflating agent, such as triflic anhydride, in the presence of a base.[1] The reaction progress can be conveniently monitored by TLC, which allows for a rapid and qualitative assessment of the consumption of the starting material and the appearance of the product. Upon completion, LCMS is employed to confirm the identity of the product by its mass-to-charge ratio (m/z) and to assess its purity.[2]
This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the synthesis and validation of 3-pyridazinyl triflate. The experimental procedures are described in detail, along with insights into the rationale behind the chosen conditions and troubleshooting tips.
A-2. Synthesis of 3-Pyridazinyl Triflate
The synthesis of 3-pyridazinyl triflate is achieved by the reaction of 3(2H)-pyridazinone with triflic anhydride in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine. The base is crucial to neutralize the triflic acid generated during the reaction.[3]
A-2-1. Experimental Protocol: Synthesis
Materials:
-
3(2H)-Pyridazinone
-
Triflic Anhydride (Tf2O)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3(2H)-pyridazinone (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (see Section A-3).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-pyridazinyl triflate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
A-3. Validating Synthesis via Thin-Layer Chromatography (TLC)
TLC is a rapid and indispensable tool for monitoring the progress of organic reactions.[4] By comparing the chromatographic behavior of the reaction mixture to that of the starting material, one can qualitatively assess the extent of the reaction.
A-3-1. The Rationale Behind TLC Monitoring
The principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (the eluent).[5] The polarity of the compounds determines their affinity for the stationary and mobile phases. In the synthesis of 3-pyridazinyl triflate, the product is generally less polar than the starting 3(2H)-pyridazinone due to the conversion of the hydroxyl group to the triflate ester. This difference in polarity allows for their separation on a TLC plate.
The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A higher Rf value indicates a less polar compound. Therefore, the product, 3-pyridazinyl triflate, is expected to have a higher Rf value than the starting material, 3(2H)-pyridazinone.
A-3-2. Experimental Protocol: TLC Analysis
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber or other staining solution (optional)
Procedure:
-
Prepare a TLC developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Cover the chamber with a lid and allow the atmosphere to saturate with solvent vapors.
-
On the baseline of a TLC plate, spot the starting material (3(2H)-pyridazinone), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture.
-
Place the TLC plate in the developing chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the pyridazine derivatives will absorb UV light and appear as dark spots on the fluorescent background of the TLC plate.
-
Calculate the Rf values for the starting material and the product.
A-3-3. Interpreting the TLC Results
A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new spot at a higher Rf value, corresponding to the 3-pyridazinyl triflate product. The co-spot will show two distinct spots, confirming the difference in polarity between the starting material and the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Compound | Expected Rf Value (30% Ethyl Acetate in Hexanes) |
| 3(2H)-Pyridazinone | ~0.2 |
| 3-Pyridazinyl triflate | ~0.6 |
Note: Rf values are dependent on the specific TLC plate, eluent composition, and experimental conditions. The values provided are approximate.
A-4. Confirming Product Identity and Purity with LCMS
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[6] It is an essential tool for confirming the identity and assessing the purity of a synthesized compound.
A-4-1. The Power of LCMS in Synthesis Validation
In the context of validating the synthesis of 3-pyridazinyl triflate, LCMS provides two critical pieces of information:
-
Retention Time (RT): The time it takes for a compound to elute from the LC column. This is a characteristic property of a compound under a specific set of LC conditions and can be used to assess purity. A pure compound should ideally show a single peak in the chromatogram.
-
Mass-to-Charge Ratio (m/z): The mass spectrometer measures the m/z of the ions produced from the eluting compound. This information is used to confirm the molecular weight of the synthesized product. Electrospray ionization (ESI) is a common soft ionization technique used in LCMS that typically produces protonated molecules ([M+H]+) in positive ion mode.[7]
A-4-2. Experimental Protocol: LCMS Analysis
Instrumentation:
-
A standard LCMS system equipped with a C18 reversed-phase column and an ESI source.
Mobile Phase:
-
A gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
Procedure:
-
Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into the LCMS system.
-
Acquire the data in positive ion mode.
-
Analyze the resulting chromatogram and mass spectrum.
A-4-3. Interpreting the LCMS Data
The expected molecular weight of 3-pyridazinyl triflate (C5H3F3N2O3S) is 228.15 g/mol . In the positive ion mode ESI-MS, the expected protonated molecule [M+H]+ will have an m/z of approximately 229.16.
Expected LCMS Results:
-
Chromatogram: A major peak at a specific retention time, corresponding to the 3-pyridazinyl triflate. The presence of other peaks would indicate impurities.
-
Mass Spectrum: A base peak with an m/z of ~229.16, confirming the identity of the product. Other adducts, such as [M+Na]+ (m/z ~251.14), may also be observed.[7]
| Ion | Calculated m/z |
| [M+H]+ | 229.16 |
| [M+Na]+ | 251.14 |
A-5. Visualizing the Workflow
Caption: Workflow for the synthesis and validation of 3-pyridazinyl triflate.
A-6. Conclusion
This guide has provided a comprehensive overview of the synthesis of 3-pyridazinyl triflate and its validation using TLC and LCMS. By following the detailed protocols and understanding the underlying principles of these analytical techniques, researchers can confidently synthesize and characterize this important building block for organic synthesis. The combination of TLC for reaction monitoring and LCMS for product confirmation provides a robust and efficient workflow that ensures the quality and identity of the synthesized material.
References
-
Monfardini, I., Massi, L., Tremel, P., Hauville, A., Olivero, S., Duñach, E., & Gal, J. F. (2010). Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(17), 2611–2619. [Link]
-
Silver, J. (2017). How do you interpret LC-MS data?. ResearchGate. [Link]
-
Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride. (2018). ResearchGate. [Link]
-
Kertesz, V., & Paragas, F. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry. IntechOpen. [Link]
-
Ryding, S. (2018). How to Read LC-MS Chromatograms. News-Medical.Net. [Link]
-
Wang, L. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
-
Movassaghi, M., & Hill, M. D. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & biomolecular chemistry, 17(32), 7544–7547. [Link]
-
Support information - The Royal Society of Chemistry. (n.d.). [Link]
-
Movassaghi, M., & Hill, M. D. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & biomolecular chemistry, 17(32), 7544–7547. [Link]
-
How to interpret liquid chromatography mass spectrometry (LC-MS) result?. (2024). ResearchGate. [Link]
-
(PDF) Metal triflates and triflimides as Lewis "superacids": Preparation, synthetic application and affinity tests by mass spectrometry. (2012). ResearchGate. [Link]
-
Trifluoromethanesulfonic (triflic) Anhydride. (2015). ResearchGate. [Link]
-
Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. (2021). MDPI. [Link]
-
Comparison of the TLC Rf values and UV - JOCPR. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Validation of thin layer and high performance thin layer chromatographic methods. (2011). Journal of Chromatography A. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
-
A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (2005). MDPI. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2021). SciSpace. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (2021). Liberty University. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (2015). ScienceDirect. [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2021). PMC - NIH. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2024). PMC - NIH. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]
-
(PDF) Triflic Acid and Sodium Triflate as Chaotropic Mobile Phase Additives in RP-LC. (2011). ResearchGate. [Link]
-
Combining TLC Separation with MS Detection. (2013). Longdom Publishing. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]
-
FLASH OPTIMIZATION. (n.d.). Brian H. Northrop. [Link]
-
Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. (2023). ResearchGate. [Link]
-
Pyridazine and its derivatives. (2023). Slideshare. [Link]
-
LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2013). PMC. [Link]
-
Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. (2009). PubMed. [Link]
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A Researcher's Guide to the Infrared Spectroscopic Identification of Pyridazine Triflate
In the landscape of modern synthetic chemistry, particularly in the development of novel ionic liquids, energetic materials, and pharmaceutical intermediates, the precise characterization of newly synthesized compounds is paramount. Pyridazine triflate, an organic salt combining the pyridazine cation with the weakly coordinating triflate anion, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the infrared (IR) spectroscopy bands crucial for the unambiguous identification of pyridazine triflate, offering a comparative framework and actionable experimental insights for researchers in the field.
The Vibrational Tale of Two Ions: Deciphering the Spectrum
The infrared spectrum of pyridazine triflate is a composite of the vibrational modes of its constituent ions: the pyridazine cation and the trifluoromethanesulfonate (triflate) anion. Understanding the characteristic absorptions of each component is the key to interpreting the final spectrum. The formation of the pyridinium salt through N-alkylation or protonation introduces notable shifts in the vibrational frequencies of the pyridazine ring compared to its neutral form.[1]
The Pyridazine Cation Signature
Neutral pyridazine, a diazine with adjacent nitrogen atoms, possesses a distinct set of IR absorptions.[2][3] Upon formation of the pyridinium cation, changes in the electronic structure and symmetry lead to shifts in these bands. Key vibrational modes for the pyridazine moiety include:
-
Aromatic C-H Stretching: Typically observed in the 3150-3000 cm⁻¹ region. In quaternary pyridinium salts, these bands may shift to slightly lower or higher frequencies.[1]
-
Ring Stretching Vibrations (C=C and C=N): These appear in the 1650-1400 cm⁻¹ range. The quaternization of the nitrogen atom can alter the bond orders within the ring, leading to noticeable shifts in these absorptions.[1]
-
Ring Deformation and Breathing Modes: These are found at lower frequencies, often below 1000 cm⁻¹. For the pyridazine cation, a prominent ring deformation mode is observed around 647 cm⁻¹.[4]
The Triflate Anion: A Reliable Fingerprint
The trifluoromethanesulfonate (CF₃SO₃⁻) anion is known for its stability, which arises from resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group.[5] This stability translates to a set of intense and highly characteristic IR absorption bands, making it an excellent spectroscopic marker.[6][7][8] The most significant vibrational modes of the triflate anion are:
-
Asymmetric SO₃ Stretching (ν_as(SO₃)): This is a very strong and often broad absorption typically found in the 1250-1280 cm⁻¹ region.[9][10]
-
Symmetric SO₃ Stretching (ν_s(SO₃)): A strong band appearing around 1030 cm⁻¹.[9][10]
-
CF₃ Stretching Modes: The asymmetric and symmetric stretching vibrations of the C-F bonds occur in the 1225 cm⁻¹ and 1150-1170 cm⁻¹ regions, respectively.[10]
-
C-S Stretching (ν(CS)): This band is typically observed around 760 cm⁻¹.[10]
Comparative Analysis: Expected IR Bands for Pyridazine Triflate
By combining the spectral features of the pyridazine cation and the triflate anion, we can predict the key absorption bands for pyridazine triflate. The following table provides a guide for the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Assignment | Originating Ion | Expected Intensity | Notes |
| 3150 - 3000 | Aromatic C-H Stretching | Pyridazine Cation | Medium to Weak | The precise positions and number of bands will depend on the substitution pattern of the pyridazine ring. |
| 1650 - 1400 | Ring Stretching (C=C, C=N) | Pyridazine Cation | Strong to Medium | Shifts in these bands compared to neutral pyridazine are indicative of salt formation. |
| ~1270 | Asymmetric SO₃ Stretching (ν_as(SO₃)) | Triflate Anion | Very Strong | This is often the most intense band in the spectrum and serves as a primary indicator for the presence of the triflate anion. The band may be split in certain solid-state or solution environments.[11] |
| ~1225 | Asymmetric CF₃ Stretching (ν_as(CF₃)) | Triflate Anion | Strong | This band can sometimes overlap with the strong ν_as(SO₃) absorption. |
| ~1160 | Symmetric CF₃ Stretching (ν_s(CF₃)) | Triflate Anion | Strong | Another characteristic and strong absorption for the triflate group. |
| ~1030 | Symmetric SO₃ Stretching (ν_s(SO₃)) | Triflate Anion | Strong | A sharp and intense band that is a reliable marker for the triflate anion.[10] |
| ~760 | C-S Stretching (ν(CS)) | Triflate Anion | Medium | A useful band in the fingerprint region for confirming the triflate anion's presence.[10] |
| Below 1000 | Ring Deformation and Out-of-Plane Bending | Pyridazine Cation | Medium to Weak | This region contains a complex set of bands characteristic of the pyridazine ring structure. |
Experimental Protocol for IR Spectroscopic Analysis
To obtain a high-quality infrared spectrum of pyridazine triflate, careful sample preparation is crucial, especially given its likely nature as a solid organic salt.
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the pyridazine triflate sample to remove any residual water, which can interfere with the spectrum (broad O-H stretch around 3400 cm⁻¹).
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum should be recorded over the mid-IR range, typically 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the key absorption bands in the resulting spectrum.
-
Alternative Sampling Technique: Attenuated Total Reflectance (ATR)
For a more rapid analysis, Attenuated Total Reflectance (ATR) is an excellent alternative. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This technique requires minimal sample preparation.[12]
Visualizing the Components and Workflow
To better conceptualize the molecular structures and the experimental process, the following diagrams are provided.
Caption: Molecular structures of the pyridazine cation and triflate anion.
Caption: Experimental workflow for IR spectroscopic analysis.
Conclusion
The infrared spectrum of pyridazine triflate is characterized by a combination of absorption bands from both the pyridazine cation and the triflate anion. The intense and well-defined bands of the triflate anion in the 1300-1000 cm⁻¹ region serve as a robust and reliable indicator of its presence. Concurrently, the vibrational modes of the pyridazine ring, though more complex, provide confirmation of the cationic component. By following the outlined experimental protocol and using the provided comparative data, researchers can confidently identify and characterize pyridazine triflate, ensuring the integrity of their synthetic work. This guide serves as a foundational resource for leveraging IR spectroscopy in the advancement of chemical research and development.
References
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Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. (n.d.). ACS Publications. Retrieved from [Link]
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Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. (2024). AIP Publishing. Retrieved from [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. (n.d.). NRC Research Press. Retrieved from [Link]
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Probing Structures of Interfacial 1-Butyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid on Nano-Aluminum Oxide Surfaces Using High-Pressure Infrared Spectroscopy. (2018). MDPI. Retrieved from [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
